1,3-Diphenyl-2,3-epoxy-1-propanone (CAS 5411-12-1), commonly known as chalcone epoxide, is an α,β-epoxy ketone that serves as a highly activated, bifunctional building block in organic synthesis. Featuring a strained oxirane ring adjacent to a carbonyl group, this stable, crystalline solid offers distinct electrophilic reactivity compared to standard unactivated epoxides . It is primarily procured as a direct precursor for the synthesis of complex heterocycles, including pyrazoles, isoxazoles, and indanones. Procuring the pre-formed trans-epoxide ensures high stereocontrol in downstream ring-opening reactions and eliminates the hazards and yield-lowering side reactions associated with in-house epoxidation workflows .
Procurement substitution with the unepoxidized precursor, chalcone, is a common but flawed cost-saving strategy. While chalcone can be epoxidized in situ, the required basic hydrogen peroxide conditions frequently trigger retro-aldol cleavage—especially in substrates with electron-withdrawing groups—resulting in complex, low-yield mixtures of benzaldehydes and acetophenones rather than the desired epoxide [1]. Furthermore, attempting to substitute chalcone epoxide with simpler aromatic epoxides like styrene oxide fails because standard epoxides lack the adjacent carbonyl activation necessary to drive ultra-fast, tandem ring-opening and cyclization reactions (such as Friedel-Crafts alkylations) under mild conditions [2].
When synthesizing 3,5-diarylpyrazoles, utilizing pre-formed trans-chalcone epoxide eliminates the need for in-situ epoxidation of chalcone. In-situ epoxidation using basic hydrogen peroxide frequently triggers competing retro-aldol cleavage, particularly for substrates with electron-withdrawing groups, leading to complex mixtures of benzaldehyde, acetophenone, and unreacted chalcone [1]. Procuring the stable epoxide directly bypasses this degradation pathway, ensuring >85% yields of the target pyrazole upon reaction with hydrazines [2].
| Evidence Dimension | Target heterocycle yield and side-product formation |
| Target Compound Data | >85% yield of 3,5-diphenyl-1H-pyrazole (no retro-aldol degradation) |
| Comparator Or Baseline | Unepoxidized chalcone (in-situ epoxidation) (yields complex mixtures; significant retro-aldol cleavage) |
| Quantified Difference | Elimination of retro-aldol side reactions; >85% target yield vs mixture. |
| Conditions | Hydrazine hydrate reaction vs. basic H2O2 one-pot epoxidation/cyclization. |
Procuring the pre-formed epoxide streamlines heterocycle manufacturing by eliminating a yield-destroying, condition-sensitive oxidation step.
The presence of the adjacent carbonyl group in 1,3-diphenyl-2,3-epoxy-1-propanone highly activates the oxirane ring toward Lewis acid-catalyzed ring opening compared to unactivated aromatic epoxides like styrene oxide. When subjected to SnCl4 or TiCl4 catalysis, chalcone epoxides undergo rapid ring-opening and intramolecular Friedel-Crafts alkylation to yield functionalized trans-3-aryl-2-hydroxy-1-indanones in 90-98% yield within just 2-3 minutes at 0 °C [1]. Standard unactivated epoxides lack this dual electrophilic/nucleophilic tandem capability under such mild, rapid conditions.
| Evidence Dimension | Reaction time and yield for tandem ring-opening/cyclization |
| Target Compound Data | 90-98% yield in 2-3 minutes at 0 °C |
| Comparator Or Baseline | Unactivated aromatic epoxides (e.g., styrene oxide) (lack tandem indanone formation capability; require longer times for basic ring opening) |
| Quantified Difference | Near-quantitative tandem cyclization in <3 minutes. |
| Conditions | SnCl4 or TiCl4 catalysis at 0 °C. |
The extreme rapidity and high yield of this transformation make chalcone epoxide an ideal, highly processable building block for complex fused-ring systems.
Unlike standard aliphatic epoxides which require harsh oxidants (e.g., OsO4, ozone) for C-C bond cleavage, chalcone epoxide undergoes a unique tandem oxidative cleavage and acetalization under extremely mild conditions. Heating chalcone epoxide with just 5 mol% iodine in methanol yields β-methoxy alcohols, and with stoichiometric iodine, it undergoes complete C-C cleavage to form α,α-dimethoxyacetophenones in excellent yields . This provides a safer, heavy-metal-free route to functionalized acetals.
| Evidence Dimension | Reagent harshness for C-C bond cleavage |
| Target Compound Data | Mild I2/Methanol system (excellent yield of α,α-dimethoxyacetophenones) |
| Comparator Or Baseline | Standard aliphatic epoxides (require OsO4, ozone, or harsh radical oxidants like TBHP at 130 °C) |
| Quantified Difference | Elimination of toxic/explosive oxidants while maintaining high cleavage yields. |
| Conditions | Iodine in methanol. |
Buyers seeking to synthesize α-ketoaldehydes or their acetals can procure this epoxide to avoid handling highly toxic or explosive traditional cleavage reagents.
Directly leveraging its stability against retro-aldol degradation, chalcone epoxide is the optimal starting material for reacting with hydrazines to form pyrazoles. Using the pre-formed epoxide avoids the degradation seen during one-pot chalcone oxidation, ensuring reliable >85% yields for pharmaceutical library generation [1].
Based on its highly activated oxirane ring, this compound is utilized in Lewis acid-catalyzed (SnCl4/TiCl4) tandem ring-opening and intramolecular Friedel-Crafts alkylation. It allows manufacturers to assemble trans-3-aryl-2-hydroxy-1-indanones in near-quantitative yields within minutes, a process unachievable with unactivated epoxides[2].
Exploiting its unique C-C cleavage profile, chalcone epoxide is procured for the synthesis of α,α-dimethoxyacetophenones using mild iodine/methanol conditions. This application replaces hazardous cleavage protocols (e.g., OsO4 or ozonolysis) required for standard aliphatic epoxides, significantly improving process safety .
Irritant